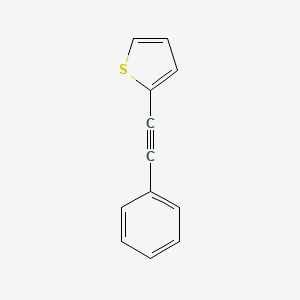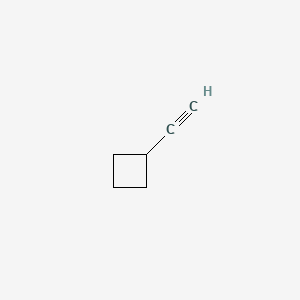
5-Ethylcyclohexane-1,3-dione
Descripción general
Descripción
5-Ethylcyclohexane-1,3-dione: is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and an ethyl group is attached to the 5 position
Mecanismo De Acción
Target of Action
The primary target of 5-Ethylcyclohexane-1,3-dione is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is a key enzyme present in plants that breaks down the amino acid tyrosine into its components, which are used by plants to create molecules that the plant needs .
Mode of Action
This compound inhibits the activity of HPPD . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s biochemical processes .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway . This disruption can lead to a deficiency in the components derived from tyrosine, affecting various downstream processes in the plant .
Pharmacokinetics
Its molecular weight is 14018 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of HPPD by this compound can lead to molecular and cellular effects in plants. These effects can include disruption of normal plant growth and development due to the altered biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with HPPD . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione. One common method is the reaction of cyclohexane-1,3-dione with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethylcyclohexane-1,3-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexane derivatives with reduced carbonyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or carbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized cyclohexane derivatives.
Reduction: Reduced cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethylcyclohexane-1,3-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. They may exhibit activity against certain enzymes or receptors, making them candidates for drug development .
Industry: The compound is used in the production of herbicides and pesticides. Its derivatives are known to inhibit specific enzymes in plants, making them effective in controlling weed growth .
Comparación Con Compuestos Similares
Cyclohexane-1,3-dione: The parent compound without the ethyl group.
5-Methylcyclohexane-1,3-dione: A similar compound with a methyl group instead of an ethyl group.
5-Isopropylcyclohexane-1,3-dione: A compound with an isopropyl group at the 5 position.
Uniqueness: 5-Ethylcyclohexane-1,3-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl and isopropyl analogs .
Propiedades
IUPAC Name |
5-ethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-3-7(9)5-8(10)4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYSOJVBSTQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride](/img/structure/B3031545.png)






![5-(IODOMETHYL)-2,2-DIMETHYL-TETRAHYDROFURO[2,3-D][1,3]DIOXOL-6-OL](/img/structure/B3031558.png)



